
L-Tryptophan dihydrate
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Overview
Description
L-Tryptophan dihydrate is a naturally occurring amino acid that is essential for human and animal nutrition. It is a derivative of L-Tryptophan, an aromatic amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin, melatonin, and niacin . This compound is widely used in the food, pharmaceutical, and animal feed industries due to its various health benefits and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tryptophan dihydrate can be synthesized through several methods, including chemical synthesis, enzyme conversion, and microbial fermentation. Among these, microbial fermentation is the most commonly used method due to its cost-effectiveness and environmental friendliness . The fermentation process typically involves the use of engineered strains of Escherichia coli or Corynebacterium glutamicum, which are capable of converting inexpensive and renewable carbohydrates such as glucose or sucrose into L-Tryptophan .
Industrial Production Methods: In industrial settings, the production of this compound is optimized through metabolic engineering and fermentation process strategies. These strategies include the inactivation of competing pathways, overexpression of rate-limiting enzymes, and optimization of fermentation conditions such as dissolved oxygen levels and glucose feeding rates . The use of advanced biotechnological techniques has significantly improved the yield and purity of this compound in industrial production .
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its metabolic functions in biological systems .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include serotonin, melatonin, and niacin. These products are crucial for various physiological functions, including mood regulation, sleep, and energy metabolism .
Scientific Research Applications
Biochemical Applications
Role as a Serotonin Precursor
L-Tryptophan is crucial for the biosynthesis of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. Research indicates that manipulating serum tryptophan levels can influence serotonin synthesis, making it a target for studies on mood disorders and cognitive functions . Clinical trials have explored L-Tryptophan supplementation for treating depression and anxiety, showing promising results when combined with other therapies .
Metabolic Functions
L-Tryptophan plays a vital role in protein synthesis and various metabolic pathways. It is involved in the production of niacin (vitamin B3), which is essential for energy metabolism and DNA repair. Studies have linked dietary intake of L-Tryptophan to improved metabolic health and cognitive performance .
Nutritional Applications
Dietary Supplementation
L-Tryptophan is often used in dietary supplements aimed at improving sleep quality and reducing anxiety. Research has shown that supplementation can enhance sleep onset and duration, particularly in individuals with insomnia . Additionally, fortified foods containing L-Tryptophan are being developed to address nutritional deficiencies and improve overall health.
Sports Nutrition
A study involving elite cyclists demonstrated that oral L-Tryptophan supplementation could positively affect fatigue perception during exercise. The trial indicated significant differences in plasma tryptophan levels between supplemented and placebo groups, suggesting that L-Tryptophan may help optimize athletic performance by modulating fatigue .
Environmental Applications
CO2 Capture Technology
Recent research has highlighted the potential of L-Tryptophan as a promoter for carbon dioxide hydrate formation, which is critical for CO2 capture and storage technologies. Experiments showed that L-Tryptophan enhances the kinetics of CO2 hydrate formation, making it a valuable additive in environmental applications aimed at reducing greenhouse gas emissions . The optimal concentration for promoting hydrate formation was found to be around 0.1 wt%, demonstrating a clear relationship between concentration and formation kinetics .
Case Studies
Mechanism of Action
L-Tryptophan dihydrate exerts its effects through several molecular targets and pathways. It is a biochemical precursor for serotonin, melatonin, and niacin . The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which converts it to 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to serotonin by aromatic-L-amino acid decarboxylase . Serotonin is further metabolized to melatonin in the pineal gland . Additionally, this compound is involved in the kynurenine pathway, leading to the synthesis of niacin .
Comparison with Similar Compounds
L-Tryptophan dihydrate is unique among amino acids due to its aromatic structure and its role as a precursor for several important biomolecules. Similar compounds include other aromatic amino acids such as phenylalanine and tyrosine . While phenylalanine and tyrosine also serve as precursors for neurotransmitters (e.g., dopamine and norepinephrine), this compound is specifically involved in the synthesis of serotonin and melatonin, highlighting its unique role in mood regulation and sleep .
Properties
Molecular Formula |
C11H16N2O4 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate |
InChI |
InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1 |
InChI Key |
JYODKWBILYWWLO-WWPIYYJJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O |
Origin of Product |
United States |
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